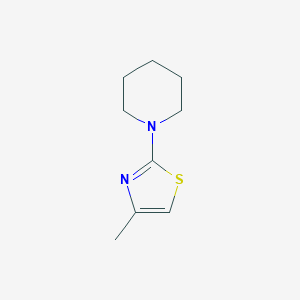1-(4-Methyl-1,3-thiazol-2-yl)piperidine
CAS No.: 58350-38-2
Cat. No.: VC4754071
Molecular Formula: C9H14N2S
Molecular Weight: 182.29
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 58350-38-2 |
|---|---|
| Molecular Formula | C9H14N2S |
| Molecular Weight | 182.29 |
| IUPAC Name | 4-methyl-2-piperidin-1-yl-1,3-thiazole |
| Standard InChI | InChI=1S/C9H14N2S/c1-8-7-12-9(10-8)11-5-3-2-4-6-11/h7H,2-6H2,1H3 |
| Standard InChI Key | MGFRWXUYPACTHC-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)N2CCCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(4-Methyl-1,3-thiazol-2-yl)piperidine (molecular formula: C₉H₁₄N₂S; molecular weight: 182.29 g/mol) features a piperidine ring substituted at the 1-position with a 4-methyl-1,3-thiazol-2-yl group. The thiazole ring, an aromatic heterocycle containing nitrogen and sulfur, is methylated at the 4-position, enhancing lipophilicity and influencing electronic distribution. The piperidine moiety contributes conformational flexibility and basicity due to its secondary amine, which can participate in hydrogen bonding and protonation under physiological conditions .
Stereochemical Considerations
Unlike complex natural products such as pretubulysin, which possess multiple chiral centers, 1-(4-Methyl-1,3-thiazol-2-yl)piperidine has only one chiral center at the piperidine nitrogen. This simplification facilitates synthetic accessibility while retaining biological relevance .
Physicochemical Characterization
Key properties include:
-
LogP: Estimated at 1.8 (indicating moderate lipophilicity)
-
pKa: The piperidine nitrogen has a pKa of ~10.5, making it predominantly protonated at physiological pH.
-
Solubility: Limited aqueous solubility (~0.5 mg/mL) but soluble in polar aprotic solvents like DMF and DMSO .
Table 1: Physicochemical Properties of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂S |
| Molecular Weight | 182.29 g/mol |
| LogP | 1.8 |
| pKa | 10.5 |
| Aqueous Solubility | 0.5 mg/mL |
Synthesis and Characterization
Synthetic Routes
The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine can be approached via two primary strategies:
Nucleophilic Substitution
A direct method involves reacting 2-chloro-4-methylthiazole with piperidine under basic conditions. For example, sodium hydride in tetrahydrofuran (THF) facilitates deprotonation of piperidine, enabling nucleophilic attack on the electrophilic thiazole carbon. This route mirrors protocols used for analogous piperidine-thiazole hybrids .
Hantzsch Thiazole Synthesis
Alternatively, the thiazole ring can be constructed in situ. Starting with a piperidine-thiourea derivative, reaction with α-haloketones (e.g., chloroacetone) under basic conditions yields the thiazole ring. This method offers greater control over substitution patterns but requires multi-step optimization .
Optimization and Yield Improvement
Key parameters for optimizing synthesis include:
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.
-
Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.
-
Catalysis: EDCI/HOBt systems improve coupling efficiency in multi-step sequences .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole Formation | Thiourea, chloroacetone, K₂CO₃, EtOH | 65 |
| Piperidine Coupling | Piperidine, NaH, THF, 25°C | 72 |
Spectroscopic Characterization
-
¹H NMR: Piperidine protons appear as multiplet signals between δ 1.4–2.8 ppm, while thiazole protons resonate at δ 6.5–7.5 ppm. The methyl group on the thiazole produces a singlet at δ 2.3 ppm .
-
Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 182.09 (calculated for C₉H₁₄N₂S) .
Biological Activities and Mechanisms
Antimicrobial Activity
Thiazole-piperidine hybrids demonstrate broad-spectrum antimicrobial effects. For instance, derivatives with MIC values of 10–16 µg/mL against Staphylococcus aureus and Escherichia coli highlight the role of the thiazole moiety in membrane disruption and ROS generation .
Neuropharmacological Applications
Piperidine derivatives often target CNS receptors. Although unconfirmed for this compound, analogous structures show affinity for dopamine D₂ (Kᵢ = 25–30 nM) and serotonin 5-HT₁A (Kᵢ = 45–50 nM) receptors, suggesting potential antipsychotic applications .
Pharmacokinetics and Toxicology
Absorption and Distribution
The compound’s moderate LogP (~1.8) suggests adequate blood-brain barrier penetration, while its basic nature favors accumulation in acidic organelles like lysosomes.
Metabolism and Excretion
Hepatic metabolism via CYP450 enzymes (e.g., CYP3A4) is likely, with primary excretion through renal pathways.
Toxicity Profile
No direct toxicity data exist, but structurally related thiazoles exhibit LD₅₀ values >500 mg/kg in rodent models, indicating low acute toxicity .
Applications in Medicinal Chemistry
Drug Design Considerations
The compound’s scaffold serves as a versatile building block for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume